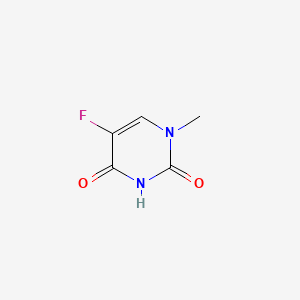

1-Methyl-5-fluorouracil

概要

説明

1-Methyl-5-fluorouracil is a fluorinated pyrimidine derivative, structurally related to 5-fluorouracil, a well-known chemotherapeutic agent.

作用機序

Target of Action

The primary target of 1-Methyl-5-fluorouracil, a derivative of 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid . By inhibiting TS, this compound disrupts DNA synthesis, thereby inhibiting cell proliferation .

Mode of Action

This compound exerts its cytotoxic effects through two primary mechanisms. First, it inhibits TS, leading to a decrease in the synthesis of thymidine monophosphate (dTMP), a critical precursor for DNA synthesis . This inhibition disrupts DNA replication and repair, leading to cell death .

Second, this compound and its metabolites can be incorporated into RNA and DNA . This misincorporation of fluoronucleotides into RNA and DNA inhibits their normal function, further contributing to cell death .

Biochemical Pathways

The action of this compound affects several biochemical pathways. The primary pathway is the pyrimidine synthesis pathway , where it inhibits the conversion of dUMP to dTMP by TS . This inhibition leads to an imbalance in the levels of deoxynucleotides, disrupting DNA synthesis and repair, and causing lethal DNA damage .

Additionally, this compound can disrupt the processing of pre-rRNA into mature rRNA, post-transcriptional modification of tRNAs, and the assembly activity of snRNA/protein complexes, thereby inhibiting splicing of pre-mRNA .

Pharmacokinetics

Studies on 5-fu, the parent compound, have shown that its dosing is currently based on body surface area, which has been associated with significant pharmacokinetic variability . Only 20%–30% of patients treated with a 5-FU–based regimen have 5-FU levels that are in the appropriate therapeutic range .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell death due to disrupted DNA synthesis and repair . The misincorporation of fluoronucleotides into RNA and DNA can lead to DNA strand breaks and cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and solubility of the compound . Furthermore, the presence of certain ions or molecules in the environment could potentially interact with the compound, altering its properties and effects . .

生化学分析

Biochemical Properties

1-Methyl-5-fluorouracil, like 5-FU, can interfere with nucleoside metabolism and be incorporated into RNA and DNA, leading to cytotoxicity and cell death . It interacts with various enzymes, proteins, and other biomolecules, disrupting normal cellular functions. For instance, it inhibits the nucleotide synthetic enzyme thymidylate synthase (TS), which is crucial for DNA replication and repair .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate cancer-related pathways, cell apoptosis, autophagy, and epithelial–mesenchymal transition . These alterations can affect cell response to 5-FU and its derivatives.

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into DNA and RNA, leading to lethal DNA damage . It inhibits TS, resulting in the accumulation of deoxyuridine triphosphate (dUTP) and the misincorporation of dUTP into DNA . This misincorporation, excision, and repair eventually lead to DNA strand breaks and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that a good correlation exists between 5-FU plasma levels and the biological effects of 5-FU treatment, both in terms of clinical efficacy and toxicity . This suggests that the effects of this compound may also vary over time, depending on its concentration and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, research on 5-FU has shown that it can induce morphological changes in cells and reduce the weights of reproductive organs in mice . High doses may lead to toxic or adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits TS, leading to disruptions in the synthesis of thymidine, a key component of DNA . This inhibition results in the accumulation of dUMP, which might subsequently lead to increased levels of dUTP .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. After intravenous treatment, 5-FU reaches cerebrospinal fluid concentrations in about 30 minutes due to its easy penetration across the blood-brain barrier . This suggests that this compound may also be rapidly distributed within the body.

Subcellular Localization

The subcellular localization of this compound is likely to be widespread due to its ability to integrate into DNA and RNA molecules throughout the cell . Its effects on cellular activity or function would therefore be expected to occur in various subcellular compartments or organelles where these nucleic acids are present.

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-5-fluorouracil can be synthesized through various methods. One common approach involves the methylation of 5-fluorouracil. This reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through recrystallization or chromatography to obtain the desired compound .

化学反応の分析

Types of Reactions: 1-Methyl-5-fluorouracil undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学的研究の応用

1-Methyl-5-fluorouracil has several scientific research applications, including:

類似化合物との比較

1-Methyl-5-fluorouracil is similar to other fluorinated pyrimidines, such as:

5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action but different pharmacokinetic properties.

1,3-Dimethyl-5-fluorouracil: Another derivative with potential anticancer properties but differing in its methylation pattern and biological activity.

Uniqueness: this compound is unique due to its specific methylation at the 1-position, which can influence its biological activity and pharmacokinetic profile. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other fluorinated pyrimidines .

特性

IUPAC Name |

5-fluoro-1-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCVYQHUOMISIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165782 | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155-16-8 | |

| Record name | 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil, 5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-methyl-5-fluorouracil interact with 9-ethyl-2,6-diaminopurine in a crystalline state?

A1: X-ray crystallography studies have revealed that this compound forms a unique 2:1 complex with 9-ethyl-2,6-diaminopurine [, ]. Two molecules of this compound create a planar hydrogen-bonded Watson-Crick base pair with a single molecule of 9-ethyl-2,6-diaminopurine. Interestingly, one of the this compound molecules further interacts with the adenine moiety of 9-ethyl-2,6-diaminopurine through a hydrogen bond involving the imidazole nitrogen of the purine ring. This intricate network of hydrogen bonds contributes to the stability of the crystalline complex.

Q2: Can fluorescence spectroscopy be used to differentiate between different tautomers of this compound in aqueous solutions?

A2: Yes, fluorescence spectroscopy has proven valuable in identifying specific tautomers of this compound and its derivatives in aqueous solutions []. Research indicates that distinct fluorescence emission spectra are associated with the keto and enol forms of these compounds. For instance, the keto tautomer of this compound, 1-methyl-5-fluoropyrimidine-2,4(1H,3H)-dione, can be differentiated from its enol forms, such as 1-methyl-5-fluoro-2-hydroxypyrimidine-4(3H)-one, based on their unique fluorescence profiles. This spectroscopic technique provides insights into the tautomeric equilibria and properties of these compounds in solution.

Q3: How does the introduction of a methyl group at the N1 position of 5-fluorouracil affect its fluorescence properties?

A3: Comparing the fluorescence behavior of 5-fluorouracil and its N-methyl derivatives reveals the impact of structural modifications on fluorescence []. The study showed that while rare tautomers of 5-fluorouracil exhibit fluorescence through excitation of homoassociates followed by intramolecular proton transfer, the introduction of a methyl group at the N1 position alters this behavior. In this compound, the fluorescence likely originates from the excitation of uracil homoassociates, leading to intramolecular proton transfer, formation of rare tautomers, and subsequent radiative deactivation. This difference highlights the role of the N1 position and its substituents in influencing the excited-state dynamics and fluorescence properties of these compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanone, 1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B3047995.png)

![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)

![(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B3048007.png)

![(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3048010.png)

![3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3048012.png)